Volasertib trihydrochloride
Overview
Description
Volasertib trihydrochloride is an experimental small molecule inhibitor of the polo-like kinase 1 protein. It is being developed by Boehringer Ingelheim for use as an anti-cancer agent. This compound is part of a novel class of drugs called dihydropteridinone derivatives. It has shown promising activity in various cancer cell lines and xenograft models of human cancer .
Preparation Methods
The preparation of volasertib trihydrochloride involves a multi-step synthetic route. One method includes the nucleophilic substitution of an intermediate compound, 2-amino-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-6(5H)-pteridinone, with another intermediate, N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-halo-3-methoxybenzamide. This method is characterized by its simple process, mild conditions, and minimal side effects, making it suitable for industrial production .
Chemical Reactions Analysis
Volasertib trihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Volasertib trihydrochloride has several scientific research applications, particularly in the field of oncology. It has shown clinical efficacy in a range of malignancies, with the most promising results seen in patients with acute myeloid leukemia. This compound is currently in phase III development as a potential treatment for patients with acute myeloid leukemia who are ineligible for intensive remission induction therapy . Additionally, it has been used in combination with low-dose cytarabine to improve response rates and event-free survival in patients with previously untreated acute myeloid leukemia .
Mechanism of Action
Volasertib trihydrochloride exerts its effects by competitively binding to the ATP-binding pocket of the polo-like kinase 1 protein. This protein is found in the nuclei of all dividing cells and controls multiple stages of the cell cycle and cell division. By inhibiting polo-like kinase 1, this compound prevents cell division, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
Volasertib trihydrochloride is compared with other polo-like kinase inhibitors, such as BI 2536. While both compounds target the same protein, this compound is considered more potent and selective. Other similar compounds include dihydropteridinone derivatives, which share a similar chemical structure and mechanism of action .
Biological Activity
Volasertib trihydrochloride, also known as BI 6727, is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), with significant implications in cancer treatment. This article delves into its biological activity, mechanisms of action, and clinical relevance, supported by data tables and research findings.
Volasertib functions primarily as an ATP-competitive inhibitor of PLK1, which is crucial for cell cycle regulation. By binding to the ATP-binding pocket of PLK1, Volasertib disrupts its role in mitosis, leading to:
- Mitotic Arrest : Induction of G2/M phase cell cycle arrest.
- Apoptosis : Triggering programmed cell death in cancer cells.
The compound also exhibits inhibitory effects on PLK2 and PLK3 at higher concentrations, though its primary target remains PLK1 due to its critical role in cancer cell proliferation .
In Vitro Studies
In vitro studies highlight Volasertib's effectiveness across various cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) values for different cancer types:
Cancer Type | Cell Line | EC50 (nmol/L) |
---|---|---|
Colon Cancer | HCT 116 | 23 |
Lung Cancer | NCI-H460 | 21 |
Melanoma | BRO | 11 |
Hematopoietic Cancer | GRANTA-519 | 15 |
Hematopoietic Cancer | HL-60 | 32 |
Hematopoietic Cancer | THP-1 | 36 |
Hematopoietic Cancer | Raji | 37 |
These results indicate that Volasertib effectively inhibits cell proliferation in a range of malignancies, demonstrating its potential as a broad-spectrum anticancer agent .
In Vivo Studies
Preclinical models further support the antitumor efficacy of Volasertib. Notable findings include:
- Colon Carcinoma Xenografts : Oral administration at a total weekly dose of 50 mg/kg for 40 days resulted in significant tumor growth delay.
- Non-Small Cell Lung Carcinoma Models : Doses of 70 mg/kg once weekly or 10 mg/kg daily orally significantly impeded tumor growth. A single intravenous dose of 40 mg/kg increased mitotic cells in tumor-bearing mice by 13-fold .
Clinical Trials and Findings
Volasertib has undergone various clinical trials to evaluate its safety and efficacy:
- Phase I Studies : A study involving Asian patients with advanced solid tumors determined the maximum tolerated doses (MTDs) were 300 mg for a single infusion and 150 mg for a two-infusion schedule. Common dose-limiting toxicities included reversible thrombocytopenia and neutropenia. Partial responses were observed in patients with ureteral cancer and melanoma .
- Combination Therapies : In trials combining Volasertib with cytarabine for relapsed acute myeloid leukemia (AML), notable responses included complete responses in five out of twenty-eight patients .
Case Studies and Observations
In a specific study focusing on cervical cancer cells, Volasertib induced:
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3.3ClH/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23;;;/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38);3*1H/t25?,26?,28-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPFDDQDQBWIL-NGDVEHRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53Cl3N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946161-17-7 | |
Record name | Volasertib trihydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946161177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VOLASERTIB TRIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72812O5MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.